molecular formula C11H12BrFO B13218528 (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane

Cat. No.: B13218528
M. Wt: 259.11 g/mol
InChI Key: VZLITXHCKQSPAH-IUCAKERBSA-N
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Description

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane is a chiral brominated oxolane (tetrahydrofuran derivative) featuring a 2-fluorophenyl substituent at the 4-position and a bromomethyl group at the 2-position. Its molecular formula is C₁₂H₁₃BrFO (molecular weight: 271.14 g/mol).

Properties

Molecular Formula

C11H12BrFO

Molecular Weight

259.11 g/mol

IUPAC Name

(2S,4R)-2-(bromomethyl)-4-(2-fluorophenyl)oxolane

InChI

InChI=1S/C11H12BrFO/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-4,8-9H,5-7H2/t8-,9-/m0/s1

InChI Key

VZLITXHCKQSPAH-IUCAKERBSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CBr)C2=CC=CC=C2F

Canonical SMILES

C1C(COC1CBr)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the bromination of a precursor compound under controlled conditions to introduce the bromomethyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorophenyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of the target compound with key analogs, focusing on structural features, reactivity, and applications.

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane C₁₂H₁₃BrFO 2-fluorophenyl, bromomethyl 271.14 Chiral oxolane core; electron-withdrawing fluorine enhances reactivity .
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane C₁₂H₁₅BrO₂ 3-methoxyphenyl, bromomethyl 271.15 Methoxy group increases steric bulk and electron density; lower reactivity in SN2 vs. target .
PB05167 (PharmaBlock) C₁₃H₂₀F₂NO₄ Difluoropyrrolidine, tert-butyl ester 309.30 Pyrrolidine core with difluorination; carboxylate ester improves solubility .
PB06282 (PharmaBlock) C₁₀H₁₆FNO₄ Fluoropyrrolidine, carboxylic acid 241.24 Carboxylic acid moiety enables conjugation; rigid conformation .

Pharmacological and Metabolic Considerations

  • Fluorine vs. Methoxy : The target’s fluorine improves metabolic stability and membrane permeability, whereas the 3-methoxy analog’s substituent may undergo demethylation, generating reactive metabolites .
  • Pyrrolidine vs.

Biological Activity

The compound (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane is a chiral oxolane derivative characterized by a bromomethyl group and a 2-fluorophenyl substituent. Its molecular formula is C11_{11}H12_{12}BrF O, with a molecular weight of approximately 259.11 g/mol. The specific stereochemistry (2S,4R) contributes significantly to its chemical properties and potential biological activity.

The presence of the bromomethyl group in this compound serves as an electrophilic site, enabling it to engage in nucleophilic substitution reactions. This reactivity is crucial for its interactions with biological targets. The fluorine atom in the phenyl ring can enhance the lipophilicity and bioactivity of the compound, potentially affecting its pharmacokinetic properties.

Biological Activity

Research on the biological activity of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane has revealed several promising avenues:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes.
  • Neuroprotective Effects : Compounds that mimic nitric oxide (NO) signaling pathways have shown efficacy in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The potential of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane to act as a NO mimetic warrants further investigation .
  • Covalent Inhibition : The electrophilic nature of the bromomethyl group suggests that this compound could serve as a covalent inhibitor targeting specific proteins involved in disease mechanisms, such as GPX4, which plays a role in ferroptosis—a form of regulated cell death associated with various diseases .

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

  • Neuroprotective Compounds : A study highlighted the efficacy of certain oxadiazole derivatives in providing neuroprotection against oxidative stress. These compounds demonstrated significant activity at low micromolar concentrations, indicating that (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane may exhibit similar protective effects .
  • Electrophilic Agents : Research into electrophilic heterocycles has shown that compounds capable of inducing ferroptosis can selectively target cancer cells while sparing normal cells. This suggests potential therapeutic applications for (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane in cancer treatment .
  • Synthetic Pathways : Various synthetic routes have been explored for the preparation of this compound, emphasizing the importance of maintaining chiral integrity during synthesis. These methods are crucial for producing compounds with desired biological activities.

Comparative Analysis

The following table summarizes key structural features and potential biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesPotential Biological Activity
(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolaneC11_{11}H12_{12}BrF OBromomethyl and fluorine substituentsAntimicrobial, neuroprotective
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuranC12_{12}H12_{12}BrClOTetrahydrofuran derivativeAntimicrobial
Furoxan derivativesVariableNO mimeticsNeuroprotective effects

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